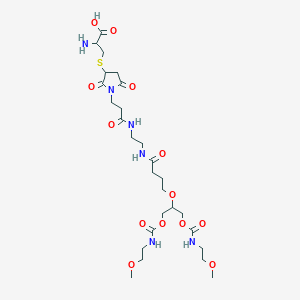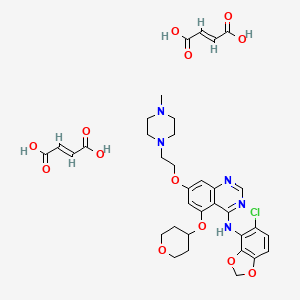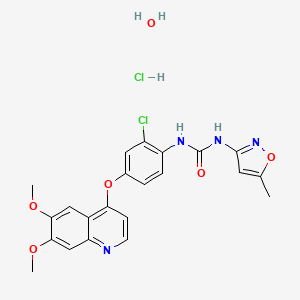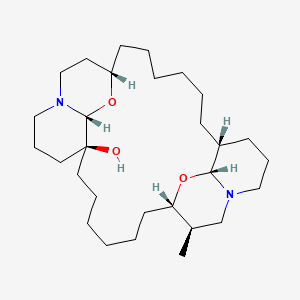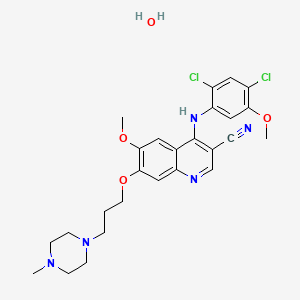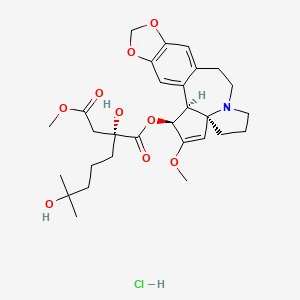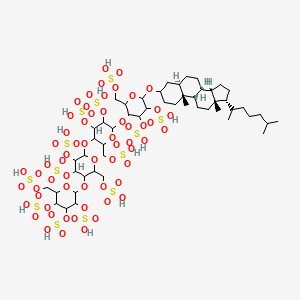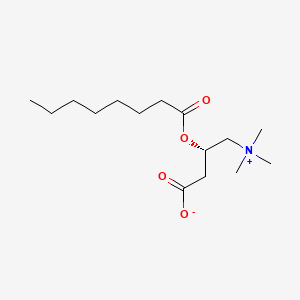
O-octanoyl-D-carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-octanoyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified as octanoyl. It is an O-octanoylcarnitine and an O-acyl-D-carnitine. It is an enantiomer of an O-octanoyl-L-carnitine.
Applications De Recherche Scientifique
Role in Mitochondrial Fatty Acid Oxidation and Cellular Metabolism :
- Carnitine is crucial for the mitochondrial beta-oxidation of long-chain fatty acids. It facilitates the transfer of long-chain fatty acids across the mitochondrial membrane for subsequent oxidation (Longo, Frigeni, & Pasquali, 2016).
Impact on Genetic Disorders :
- Mutations in OCTN2, a transporter responsible for carnitine uptake, can lead to primary carnitine deficiency, characterized by low serum and intracellular concentrations of carnitine. This condition may present with cardiomyopathy, muscle weakness, or metabolic derangement (Tang et al., 1999).
Carnitine Transport and Cellular Uptake :
- OCTN2 is a high-affinity transporter for carnitine, playing a significant role in its cellular uptake. Variations in OCTN2 can affect carnitine levels and influence the disposition of carnitine in the body (Urban et al., 2006).
Carnitine in Exercise and Energy Metabolism :
- During moderate intensity exercise, medium and long chain acylcarnitines, like octanoyl-carnitine, are significantly increased, indicating their role in supporting lipid oxidation and energy production (Lehmann et al., 2010).
Carnitine Deficiency and Gastrointestinal Health :
- Mice with a mutation in the OCTN2 carnitine transporter, leading to carnitine deficiency, develop gastrointestinal issues like villous atrophy and inflammation, suggesting carnitine's role in maintaining normal intestinal and colonic structure (Shekhawat et al., 2007).
Propriétés
Numéro CAS |
96999-03-0 |
|---|---|
Formule moléculaire |
C15H29NO4 |
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
(3S)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m0/s1 |
Clé InChI |
CXTATJFJDMJMIY-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




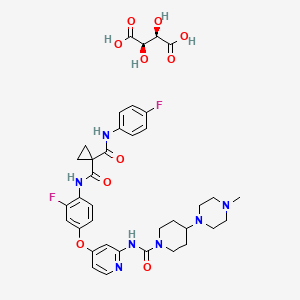
![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
